Product packaging for Dinormethadol(Cat. No.:CAS No. 51230-44-5)

Dinormethadol

Cat. No.: B12741434
CAS No.: 51230-44-5
M. Wt: 283.4 g/mol
InChI Key: IZZIQFNJHDNHIZ-UHFFFAOYSA-N
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Description

Dinormethadol is a key metabolite of the analgesic (R,S)-methadone, belonging to a pool of less abundant metabolites generated through enzymatic pathways involving N-demethylation and ketone reduction . Recent scientific investigations highlight its significant interest for modern neuroscience and pharmacology research. Studies have shown that certain N-demethylated methadol metabolites, including stereoisomers of this compound, retain potent activity as uncompetitive antagonists of the N-Methyl-D-aspartate receptor (NMDAR) . This mechanism is of great interest for the study of fast-acting antidepressants. Notably, some enantiomers of these metabolites exhibit a promising pharmacological profile by maintaining high NMDAR antagonism while demonstrating lower affinity for opioid receptors compared to (S)-methadone . This unique activity makes this compound a valuable candidate for research aimed at developing novel therapies for central nervous system (CNS) disorders with potentially reduced opioid-related side effects. Our product is supplied as a high-purity compound strictly for research use in laboratory settings. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NO B12741434 Dinormethadol CAS No. 51230-44-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51230-44-5

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

6-amino-4,4-diphenylheptan-3-ol

InChI

InChI=1S/C19H25NO/c1-3-18(21)19(14-15(2)20,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18,21H,3,14,20H2,1-2H3

InChI Key

IZZIQFNJHDNHIZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC(C)N)(C1=CC=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

Metabolic Pathways and Enzyme Kinetics of Dinormethadol Formation

N-Demethylation Pathways of l-α-Acetylmethadol to Dinormethadol

The biotransformation of l-α-acetylmethadol into this compound is not a direct conversion but rather a multi-step process involving the sequential removal of methyl groups from the tertiary amine of the parent molecule.

The metabolic pathway leading to this compound proceeds through two distinct N-demethylation reactions.

Second N-Demethylation: The resulting norLAAM molecule, which still contains one methyl group on its nitrogen atom, serves as the substrate for a second N-demethylation reaction. This subsequent step removes the remaining methyl group, yielding the secondary metabolite, di-nor-l-α-acetylmethadol (this compound).

Therefore, this compound is the product of a complete demethylation of the parent compound's nitrogen atom, formed exclusively via the intermediate metabolite, norLAAM.

The N-demethylation of both LAAM and norLAAM is catalyzed by various isoforms of the Cytochrome P450 enzyme system. Research using human liver microsomes and recombinant cDNA-expressed P450 isoforms has elucidated the specific contributions of individual enzymes to the formation of norLAAM and, subsequently, this compound.

Studies have identified three major P450 isoforms responsible for the bulk of LAAM metabolism:

CYP3A4: This isoform is the predominant enzyme involved in the N-demethylation of LAAM to norLAAM. It exhibits high catalytic activity for this reaction and is considered the most significant contributor to LAAM's first-pass and systemic metabolism. Its high expression levels in the liver and intestine underscore its primary role.

CYP2C18: Although typically associated with other substrates, CYP2C18 has been shown to possess moderate activity in the N-demethylation of LAAM.

These three enzymes are also implicated in the second demethylation step—the conversion of norLAAM to this compound.

In addition to the primary enzymes, a number of other P450 isoforms contribute to LAAM metabolism to a lesser extent. Their involvement has been confirmed through in vitro experiments, though their catalytic efficiencies are considerably lower than those of CYP3A4 or CYP2B6. These minor contributors include:

CYP2C19

CYP2C8

CYP3A5

CYP2C9

CYP3A7 (a fetal isoform)

CYP1A1

CYP2D6

The activity of these isoforms demonstrates the redundancy and complexity of the metabolic pathway, although their quantitative impact on the total formation of this compound is minimal compared to the major isoforms.

Table 1: Summary of Cytochrome P450 Isoform Contributions to LAAM N-Demethylation

IsoformRole in LAAM N-Demethylation (Formation of norLAAM and this compound)Relative Contribution
CYP3A4 Catalyzes both sequential N-demethylation steps.Predominant
CYP2B6 Catalyzes both N-demethylation steps.Significant
CYP2C18 Contributes to N-demethylation.Moderate
CYP2C19 Minor catalyst in N-demethylation.Minor
CYP2C8 Minor catalyst in N-demethylation.Minor
CYP3A5 Minor catalyst, structurally related to CYP3A4.Minor
CYP2C9 Minor catalyst in N-demethylation.Minor
CYP2D6 Very low catalytic activity for this pathway.Very Minor

The role of CYP3A4 is particularly pronounced in the intestine. This enzyme is highly expressed in the enterocytes of the small intestine, making it a key driver of extensive pre-systemic, or first-pass, metabolism. When LAAM is introduced, a significant fraction is metabolized to norLAAM and subsequently to this compound within the intestinal wall before it can enter systemic circulation. Studies using human intestinal microsomes confirm that CYP3A4 is the principal, if not sole, enzyme responsible for LAAM N-demethylation in this tissue. This highlights the importance of the intestine as a major site for the initial production of LAAM's active metabolites, including this compound.

Kinetic analyses reveal that the two demethylation steps have different efficiencies. The first demethylation (LAAM → norLAAM) has been shown in studies with human liver microsomes and recombinant CYP3A4 to have a lower Kₘ value compared to the second step (norLAAM → this compound). A lower Kₘ indicates a higher affinity of the enzyme for the substrate.

Conversely, the Vₘₐₓ for the conversion of LAAM to norLAAM is typically higher than that for the conversion of norLAAM to this compound. This suggests that while the enzyme has a high affinity for LAAM, its maximum capacity to convert norLAAM to this compound is lower. The intrinsic clearance (Vₘₐₓ/Kₘ) for the first step is substantially greater than for the second, indicating that the formation of norLAAM is a more efficient catalytic process than its subsequent conversion to this compound.

Table 2: Representative Kinetic Parameters for LAAM N-Demethylation by Human CYP3A4

Metabolic StepSubstrateProductKₘ (μM)Vₘₐₓ (pmol/min/pmol P450)Intrinsic Clearance (Vₘₐₓ/Kₘ) (μL/min/pmol P450)
Step 1 l-α-Acetylmethadol (LAAM)norLAAM~170-200~15-20~0.09-0.12
Step 2 norLAAMThis compound~350-400~5-8~0.01-0.02

Note: Kinetic values are approximate and can vary based on experimental conditions and the specific enzyme source (e.g., human liver microsomes vs. recombinant enzymes).

Kinetic Analyses of N-Demethylation Processes

Hyperbolic and Biphasic Eadie-Hofstee Kinetics in Microsomal Metabolism

The enzymatic process leading to the formation of this compound exhibits complex kinetics. Studies using human intestinal microsomes to investigate the N-demethylation of nor-LAAM (the immediate precursor to this compound) revealed that the reaction follows hyperbolic, noncooperative kinetics. capes.gov.brnih.gov When these kinetic data are visualized using an Eadie-Hofstee plot, where the reaction velocity (v) is plotted against the ratio of velocity to substrate concentration (v/[S]), the result is a biphasic curve. capes.gov.brnih.gov

A biphasic Eadie-Hofstee plot is indicative of the involvement of more than one enzyme or multiple binding sites on a single enzyme catalyzing the reaction at different substrate concentrations. washington.edu In the case of this compound formation from nor-LAAM, this suggests the presence of at least two distinct catalytic sites—a high-affinity, low-capacity site and a low-affinity, high-capacity site—both contributing to the metabolite's formation. capes.gov.br This dual-enzyme kinetic model is characteristic of the metabolism of LAAM and its metabolites by CYP3A4. capes.gov.brnih.gov

Evaluation of Michaelis-Menten Constants for this compound Formation

The biphasic nature of the enzyme kinetics for this compound formation necessitates the calculation of two Michaelis-Menten constants (Kₘ) to accurately describe the process. The Kₘ value represents the substrate concentration at which the reaction rate is half of its maximum (Vₘₐₓ) and is an inverse measure of the affinity of an enzyme for its substrate. sigmaaldrich.com

For the N-demethylation of nor-LAAM to this compound (dinor-LAAM) in human intestinal microsomes, two distinct Kₘ values have been determined. Research has identified a high-affinity Kₘ value of 18 µM and a low-affinity Kₘ value of 1200 µM. nih.gov These values quantify the two sites involved in the metabolism: one that is efficient at low substrate concentrations and another that becomes significant at higher concentrations. capes.gov.brnih.gov

Table 1: Michaelis-Menten Constants (Kₘ) for the Formation of this compound (dinor-LAAM) from nor-LAAM in Human Intestinal Microsomes. nih.gov
Kinetic ParameterValue (µM)Description
High-Affinity Kₘ18Represents the high-affinity binding site for nor-LAAM metabolism.
Low-Affinity Kₘ1200Represents the low-affinity binding site for nor-LAAM metabolism.

Alternative Metabolic Transformations Affecting this compound Precursors

While sequential N-demethylation is the primary pathway for LAAM metabolism leading to this compound, alternative transformations also occur. oup.com These routes affect the precursors of this compound, such as LAAM and nor-LAAM.

Deacetylation to Minor Metabolites of Methadol and Normethadol

An alternative metabolic pathway for LAAM and its N-demethylated metabolites is deacetylation. oup.com This process involves the removal of the acetyl group from the parent compound and its metabolites. Deacetylation of LAAM's precursors results in the formation of methadol and normethadol. oup.comgovinfo.gov These are considered minor metabolites compared to the pharmacologically active N-demethylated products, nor-LAAM and this compound. oup.com

Metabolomics Approaches to this compound Pathway Elucidation

Metabolomics is a powerful systems biology tool used to comprehensively identify and quantify the small-molecule metabolites within a biological system, collectively known as the metabolome. frontlinegenomics.com This approach can be either untargeted, aiming to measure as many metabolites as possible, or targeted, focusing on a predefined set of specific metabolites. creative-proteomics.com By analyzing the dynamic changes in the metabolome, researchers can elucidate the metabolic pathways affected by an exogenous compound like this compound's parent drug, LAAM. nih.gov Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are central to these analyses. frontlinegenomics.comkaust.edu.sa

Identification of Dysregulated Metabolic Pathways Associated with this compound

Metabolomics provides a methodology to identify metabolic pathways that are dysregulated following exposure to a chemical compound. nih.gov By comparing the metabolic profiles of a control group with a group exposed to a substance, untargeted metabolomics can reveal significant alterations across the metabolome. mdpi.com Statistical analysis can then identify metabolites that are significantly increased or decreased, and pathway analysis tools can map these altered metabolites to specific biochemical pathways. escholarship.org

For instance, the introduction of an exogenous compound can lead to changes in related metabolic networks. escholarship.org While specific studies detailing the dysregulation of pathways due to this compound itself are not prevalent, the metabolomics approach allows for such investigations. This method could, for example, reveal if the presence of this compound or its precursors impacts pathways of energy metabolism, amino acid synthesis, or lipid metabolism by detecting significant changes in the concentrations of key intermediates within those pathways.

Correlation with Specific Endogenous Metabolites (e.g., Butanoate, Arginine Biosynthesis)

A key application of metabolomics is to uncover correlations between exogenous compounds (or their metabolites) and specific endogenous molecules. escholarship.org This can generate new hypotheses about a compound's mechanism of action or its broader biological impact. nih.gov Through statistical modeling, such as Gaussian graphical models, it is possible to identify associations between environmental chemical exposures and endogenous metabolites involved in critical biological processes. escholarship.org

Analytical Methodologies for Dinormethadol Quantification and Characterization

Advanced Chromatographic and Spectrometric Techniques

Modern analytical strategies for dinormethadol heavily rely on the separation capabilities of chromatography combined with the precise detection and identification power of mass spectrometry. These combination techniques offer high sensitivity, selectivity, and accuracy for analyzing complex biological samples. ijisrt.com

Gas Chromatography-Positive Ion Chemical Ionization-Mass Spectrometry (GC-PCI-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of this compound. Specifically, the use of positive ion chemical ionization (PCI) offers advantages over the more common electron ionization (EI). PCI is a "softer" ionization technique that reduces fragmentation and typically preserves the molecular ion, which is crucial for confirming the identity of a compound when a reference in a spectral library is unavailable. thermofisher.com This method involves an ion-molecule reaction where a reagent gas, such as methane (B114726) or ammonia (B1221849), is ionized first, and these ions then react with the analyte molecules to form protonated or adduct ions. thermofisher.comnih.gov

Sensitive and specific GC-PCI-MS methods have been developed and validated for the quantitative analysis of this compound and its related compounds in various biological samples, including plasma, urine, tissue, and hair. nih.govnih.gov Validation of these assays ensures their reliability and includes establishing parameters such as linearity, precision, accuracy, and the limit of quantitation (LOQ). researchgate.net

For instance, a validated method for hair analysis demonstrated linearity up to 50 ng/mg with a limit of quantitation determined to be 0.3 ng/mg for this compound. nih.gov The intra-assay precision for related analytes ranged from 1.0% to 10.5%, with inter-assay precision between 4.7% and 12.9%. nih.gov Another method developed for plasma, urine, and tissue samples also showed high precision and accuracy, with coefficients of variation within 13%. nih.gov These validation parameters confirm that the methods are suitable for their intended purpose in pharmacokinetic and toxicological studies. nih.govresearchgate.net

Table 1: Validation Parameters for a GC-PCI-MS Assay for this compound in Hair

Parameter Value Reference
Linearity Up to 50 ng/mg nih.gov
Limit of Quantitation (LOQ) 0.3 ng/mg nih.gov
Intra-Assay Precision (%CV) 1.0 - 10.5% nih.gov
Inter-Assay Precision (%CV) 4.7 - 12.9% nih.gov

The performance of a GC-MS analysis is highly dependent on the chromatographic conditions. gcms.cz Optimization of the capillary column and carrier gas is essential for achieving good resolution and peak shape. chromatographyonline.com

For the analysis of this compound and its parent compounds, a 5% phenyl methylsilicone capillary column, such as a DB-5MS, has been successfully used. nih.govnih.gov A common column dimension is 30 meters in length with a 0.25 mm internal diameter and a 0.25-micron film thickness. nih.govresearchgate.net Helium is frequently chosen as the carrier gas due to its efficiency and inertness. nih.gov Optimizing the carrier gas flow rate is critical to ensure efficient separation of the analytes. gcms.cz The temperature program of the GC oven is also carefully controlled, starting at a lower temperature and ramping up to ensure the separation of different compounds based on their boiling points. mdpi.com

Table 2: Optimized GC-MS Parameters for this compound Analysis

Parameter Specification Reference
Column Type DB-5MS (5% phenyl methylsilicone) nih.gov
Column Dimensions 30 m x 0.25 mm i.d., 0.25 µm film nih.govresearchgate.net
Carrier Gas Helium nih.gov
Ionization Mode Positive Ion Chemical Ionization (PCI) nih.govnih.gov
Reagent Gases Methane and Ammonia nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative and complementary technique to GC-MS for the analysis of this compound. nih.govresearchgate.net This method is particularly advantageous for its high sensitivity and specificity, allowing for the measurement of low concentrations of the analyte in biological fluids like plasma and urine. nih.govnih.govrsc.org

An LC-MS/MS method has been developed and validated for measuring this compound and its precursors, demonstrating acceptable precision and accuracy across different concentration ranges. nih.gov For example, one such method can measure concentrations in plasma from 0.25 to 100 ng/mL using a 1.0 mL sample. nih.govresearchgate.net The results obtained from LC-MS/MS assays have shown good correlation with previously validated GC-MS methods, confirming their reliability. nih.govresearchgate.net

Selected Ion Monitoring Chromatograms in Analytical Studies

Selected Ion Monitoring (SIM) is a GC-MS mode that significantly enhances sensitivity and selectivity. volatileanalysis.comwikipedia.org Instead of scanning a full mass range, the mass spectrometer is set to detect only a few specific ions that are characteristic of the analyte of interest. ionsource.com This reduces chemical noise and improves the signal-to-noise ratio, resulting in lower detection limits. volatileanalysis.com

In the analysis of this compound, SIM is used to monitor the protonated ions (MH+) or ammonia adduct ions (MNH4+) generated through PCI. nih.gov For example, after derivatization, the ammonia adduct ion for dinorLAAM (a related compound) at m/z 439 is monitored. nih.gov By focusing on these specific mass-to-charge ratios, a chromatogram is generated that shows a distinct peak at the retention time of the target compound, allowing for accurate quantification even at low concentrations. researchgate.net

Sample Preparation and Pretreatment Methodologies

Effective sample preparation is a critical and often challenging step in the bioanalytical workflow, as it aims to remove interfering substances from complex biological matrices and concentrate the analyte of interest. ijisrt.comtaylorfrancis.comdundee.ac.uknih.gov The choice of method depends on the sample type (e.g., plasma, urine, hair) and the analytical technique being used. researchgate.net

For the analysis of this compound, common sample preparation techniques include liquid-liquid extraction (LLE) and enzymatic digestion, particularly for hair samples. nih.gov In a typical LLE procedure for plasma or urine, deuterated internal standards are added, proteins may be denatured with methanol, and the sample is buffered before extracting the analytes with an organic solvent like n-butyl chloride. nih.gov For tissue homogenates, an additional acidic back-extraction step may be included to further purify the sample. nih.gov

When analyzing hair, a digestion step is required to release the incorporated drug. This is often achieved by incubating the hair sample overnight in a buffered solution containing an enzyme such as Protease Type VIII. nih.gov Following digestion, a liquid-liquid extraction is performed to isolate the this compound and related compounds. nih.gov It is important to note that pretreatment methods, especially the washing procedures for hair, can significantly affect the measured concentrations of the drug and its metabolites. nih.gov

Enzyme Digestion and Liquid-Liquid Extraction Procedures

Sample preparation is a critical step in the analysis of this compound, particularly from complex matrices like hair. One effective method involves enzymatic digestion to release the analyte from the hair structure. In a validated procedure for quantifying l-alpha-acetyl-N,N-dinormethadol (dinorLAAM), hair samples are first treated with deuterated internal standards. nih.gov Following this, the samples undergo an overnight digestion process in a buffered solution containing Protease Type VIII enzyme. nih.gov This enzymatic approach is an alternative to more labor-intensive techniques like mechanical homogenization. nih.gov

After digestion, a liquid-liquid extraction (LLE) procedure is employed to isolate this compound and other analytes from the digested solution. nih.gov LLE is a well-established technique that separates compounds based on their differential solubilities in two immiscible liquid phases. For plasma samples, an alternative to LLE is solid-phase extraction (SPE), where a C18 column can be used for sample purification prior to analysis. nih.gov

Application of Deuterated Internal Standards

The use of stable isotope-labeled internal standards, particularly deuterated standards, is fundamental to achieving high accuracy and precision in the bioanalysis of this compound. nih.govnih.gov An internal standard is a compound with similar physicochemical properties to the analyte, which is added to samples at a known concentration before processing. aptochem.com Deuterated internal standards are considered the gold standard because they are chemically identical to the analyte but have a higher molecular weight due to the substitution of hydrogen atoms with deuterium. aptochem.comclearsynth.com

This mass difference allows the standard to be distinguished from the analyte by a mass spectrometer. aptochem.com Deuterated standards co-elute with the analyte and experience similar effects during extraction, chromatography, and ionization. aptochem.com By comparing the detector response of the analyte to that of the known concentration of the internal standard, analysts can correct for sample loss during preparation and for variations in instrument response, thereby ensuring robust and reliable quantification. clearsynth.comlcms.cz In methods for both hair and plasma, deuterated internal standards for this compound are added early in the sample preparation process to control for recovery and other procedural variabilities. nih.govnih.gov

Evaluation of Sample Pretreatment Effects on Analyte Concentrations

Research has demonstrated that sample pretreatment and laboratory wash procedures can significantly impact the measured concentrations of this compound in hair samples. nih.gov The choice of wash solvent is particularly critical, as it can inadvertently remove the drug that has been incorporated into the hair matrix. nih.gov

One study evaluated the effect of five different laboratory wash solvents on the measured concentration of this compound and its parent compounds in rat hair. The findings revealed that washes with phosphate (B84403) buffer and 1% sodium dodecyl sulfate (B86663) (SDS) substantially decreased the measured concentrations by at least 30%. In contrast, solvents such as methanol, methylene (B1212753) chloride, or water resulted in a less significant reduction of no more than 20%. nih.gov These results underscore the necessity of carefully selecting and standardizing sample pretreatment conditions. Because the measured concentrations are dependent on the specific procedures used, quantitative data must be interpreted with caution, taking the sample preparation methodology into account. nih.gov

Table 1: Effect of Wash Solvents on Measured this compound Concentration in Hair

Wash Solvent Reduction in Measured Concentration
Phosphate Buffer ≥ 30%
1% SDS ≥ 30%
Methanol ≤ 20%
Methylene Chloride ≤ 20%
Water ≤ 20%

Data sourced from a study on l-alpha-acetylmethadol and its metabolites in rat hair. nih.gov

Assay Performance and Validation Parameters

For an analytical method to be considered reliable, it must undergo a thorough validation process to assess its performance. Key parameters for validation include linearity, limit of quantitation, and precision. researchgate.net

Linearity and Limit of Quantitation Determination

Linearity establishes the relationship between the instrument's response and the known concentration of the analyte. nih.gov An assay is considered linear over a range where the response is directly proportional to the concentration. For the analysis of this compound in hair, a method demonstrated linearity up to 50 ng/mg of hair with a high correlation coefficient (r = 0.99). nih.gov Another method developed for plasma samples showed acceptable linearity for concentrations ranging from 0.25 to 100 ng/mL. nih.gov

The limit of quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be reliably determined with acceptable precision and accuracy. researchgate.net For the hair analysis method, the LOQ for this compound was experimentally determined to be 0.3 ng/mg. nih.gov In a plasma-based assay using gas chromatography-mass spectrometry, the LOQ for this compound was approximately 1.0 ng/g. nih.gov

Table 2: Linearity and Limit of Quantitation for this compound Assays

Matrix Method Linearity Range Limit of Quantitation (LOQ)
Hair GC-MS Up to 50 ng/mg 0.3 ng/mg
Plasma GC-MS Not Specified ~1.0 ng/g

Intra-assay and Inter-assay Precision Analysis

Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (CV). salimetrics.com

Intra-assay precision (repeatability) refers to the variation observed when the same sample is analyzed multiple times within the same analytical run. nih.gov

Inter-assay precision (reproducibility) describes the variation observed when the same sample is analyzed in different analytical runs, often on different days. nih.gov

For the quantitative analysis of this compound in hair, precision was evaluated at three different concentrations. The intra-assay precision ranged from 1.0% to 10.5%, while the inter-assay precision ranged from 4.7% to 12.9%. nih.gov Generally, an inter-assay CV of less than 15% and an intra-assay CV of less than 10% are considered acceptable. salimetrics.com

Table 3: Precision Analysis for this compound in Hair Matrix

Concentration Intra-assay Precision (% CV) Inter-assay Precision (% CV)
0.5 ng/mg 1.0% - 10.5% 4.7% - 12.9%
5.0 ng/mg 1.0% - 10.5% 4.7% - 12.9%
25.0 ng/mg 1.0% - 10.5% 4.7% - 12.9%

The ranges represent the precision for three analytes, including this compound. nih.gov

Development of Novel Bioanalytical Methods for Research

The field of bioanalysis is continually evolving to meet new challenges, with a focus on developing more sensitive, specific, and efficient methods. nih.gov In this compound research, a significant advancement has been the development of methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov An LC-MS/MS method was developed and validated for measuring this compound in plasma, offering the ability to measure lower concentrations compared to older gas chromatography-mass spectrometry (GC-MS) techniques. nih.gov This method proved suitable for both in vivo and in vitro metabolism studies and its results correlated well with a previously validated GC-MS method. nih.gov

Novel bioanalytical techniques often focus on improving sample preparation and detection. For instance, innovative approaches in the broader field of opioid analysis include microwave-induced derivatization to enhance chromatographic analysis. nih.gov Other areas of research include the use of molecularly imprinted polymers as highly selective sorbents for solid-phase extraction, which could potentially be applied to this compound analysis to achieve cleaner extracts and lower detection limits. researchgate.net The ongoing development of such bioanalytical methods is crucial for advancing pharmacokinetic research and enabling a more comprehensive understanding of drug disposition in biological systems.

Table of Mentioned Compounds

Compound Name Abbreviation
This compound / l-alpha-acetyl-N,N-dinormethadol dinorLAAM
l-alpha-acetylmethadol LAAM
Methanol -
Methylene Chloride -

Receptor Binding Mechanisms and Pharmacological Target Elucidation

Dinormethadol as an Active Opioid Metabolite

A defining characteristic of l-α-acetylmethadol (LAAM) is its long duration of action, which is largely attributable to its active metabolites, including this compound. nih.govwikipedia.org The formation of this compound and nor-LAAM contributes significantly to the sustained and prolonged opioid effects observed after LAAM administration. nih.gov The presence and activity of these metabolites ensure that the pharmacological action extends well beyond the clearance of the parent drug from the system. nih.govdrugbank.com The efficacy of LAAM in therapeutic contexts is linked to the high potency and activity of its dinor and nor metabolites. nih.gov

Research has established that the metabolites of LAAM are more potent than the parent drug itself. wikipedia.orgdrugbank.com In studies conducted on dogs to measure effects such as antinociception, pupillary constriction, and decreases in body temperature, this compound was found to be 1.5 to 3 times more potent than LAAM. nih.gov The other primary metabolite, nor-LAAM, exhibited even greater potency, being 6 to 12 times as potent as LAAM for the same measures. nih.gov

However, in the context of suppressing spontaneous withdrawal in morphine-dependent subjects, nor-LAAM was found to be 9 times more potent than both LAAM and this compound, which had comparable potencies in this specific measure. nih.gov The higher potency of these metabolites is a key factor in the clinical profile of LAAM. nih.gov

CompoundRelative Potency vs. LAAM (General Opioid Effects)Relative Potency vs. LAAM (Withdrawal Suppression)
This compound (dinor-LAAM)1.5 to 3 times more potentEquipotent to LAAM
Nor-LAAM6 to 12 times more potent9 times more potent
l-α-Acetylmethadol (LAAM)BaselineBaseline

Opioid Receptor Interactions and Agonism

This compound, along with its parent compound LAAM and fellow metabolite nor-LAAM, functions as a full agonist at mu-opioid receptors (μOR). researchgate.netnih.gov This interaction is the primary mechanism through which it exerts its opioid effects. zenodo.org As an agonist, it binds to and activates these receptors, initiating the downstream signaling cascades responsible for analgesia and other typical opioid responses. drugbank.comzenodo.org

The potency of this compound is directly related to its binding affinity for the mu-opioid receptor (μOR). biorxiv.org While specific binding affinity constants (Ki) for this compound are not as widely reported as for more common opioids, its demonstrated higher pharmacological potency compared to LAAM suggests a strong affinity for the μOR. nih.govbiorxiv.org Opioid receptor binding assays are the standard method for determining these affinity values, which are crucial for understanding the pharmacological profile of a compound. zenodo.orgnih.gov

Molecular docking is a computational technique used to predict how a ligand, such as this compound, might bind to a receptor's active site. nih.govresearchgate.net This method allows researchers to model the interaction between the ligand and the μOR on a molecular level, providing insights into the binding conformation and energy. nih.govplos.org For other opioids, such as fentanyl and its analogs, molecular docking models have been developed to predict binding affinity by calculating a binding score. researchgate.netplos.org A strong correlation between these predicted scores and experimentally determined binding affinities has been observed, suggesting that this approach can be used to accurately estimate the binding strength of new or less-studied compounds at the mu receptor. researchgate.net Such models can distinguish between the binding affinities of structurally similar compounds and relate these differences to specific molecular interactions. nih.gov

Computational analysis, including molecular dynamics simulations, provides a deeper understanding of the specific interactions between a ligand and a receptor. nih.govmdpi.com These analyses can identify key amino acid residues within the receptor's binding pocket that are critical for the ligand's affinity and orientation. nih.govmdpi.com For instance, studies on fentanyl derivatives have identified common features of their binding mode, including ionic interactions with specific aspartate residues (D147) and hydrophobic contacts within the receptor's transmembrane domains. mdpi.com This type of computational analysis can elucidate the structural basis for the observed structure-affinity relationships. mdpi.com While specific computational studies for this compound are not extensively detailed, the application of these methods would reveal the precise molecular interactions responsible for its potent agonism at the μOR.

Mu-Opioid Receptor (μOR) Binding Affinity

General Features of Opioid Binding Modes at μOR

This compound, an active metabolite of l-alpha-acetylmethadol (LAAM), functions as a μ-opioid receptor (μOR) agonist. wikipedia.orgnih.gov Its pharmacological activity is qualitatively similar to that of morphine and methadone, indicating that it engages the μOR to produce its effects. nih.gov While specific crystallographic or in-depth computational modeling studies detailing the precise binding mode of this compound at the μOR are not extensively available in the current body of scientific literature, general principles of opioid-μOR interactions can be inferred.

Opioid agonists typically bind within a pocket formed by the transmembrane (TM) helices of the μOR. A key interaction for many opioids is the formation of an ionic bond between the protonated amine of the ligand and a highly conserved aspartic acid residue (Asp147) in TM3. mdpi.com This interaction is considered crucial for anchoring the ligand in the binding site and initiating the conformational changes required for receptor activation.

Furthermore, the binding of opioid ligands is stabilized by a network of hydrophobic and hydrogen-bonding interactions with various residues within the binding pocket. The specific nature of these interactions determines the ligand's affinity and efficacy. For instance, different agonists can induce distinct conformational changes in the receptor, which may lead to biased signaling, where certain downstream pathways are preferentially activated over others. frontiersin.org Although the specific residues in the μOR that form these secondary interactions with this compound have not been explicitly detailed, its morphine-like effects suggest a binding mode that effectively stabilizes an active conformation of the receptor. nih.gov

G-Protein Coupled Receptor (GPCR) Signaling Mechanisms

As a μ-opioid receptor agonist, this compound initiates its cellular effects through the canonical G-protein coupled receptor (GPCR) signaling pathway. nih.govmdpi.com The μOR is a class A GPCR that primarily couples to inhibitory G proteins of the Gi/o family. researchgate.net

Ligand-Induced G-Protein Dissociation and Intracellular Pathway Activation

Upon binding of an agonist like this compound to the μOR, the receptor undergoes a conformational change. This change facilitates the interaction of the intracellular loops of the receptor with its cognate heterotrimeric G protein, which consists of Gα, Gβ, and Gγ subunits. khanacademy.org This interaction catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. nih.gov

The binding of GTP to the Gα subunit leads to its activation and subsequent dissociation from both the receptor and the Gβγ dimer. nih.gov Both the activated Gα-GTP and the Gβγ dimer can then modulate the activity of various downstream effector proteins. For Gi/o-coupled receptors like the μOR, the primary effect of the activated Gα subunit is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ dimer can also directly interact with and modulate the function of other cellular targets, including ion channels such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.

Conformational Biosensors for Measuring Ligand Efficacy

Conformational biosensors are advanced tools used to study the specific conformational states of GPCRs induced by different ligands. researchgate.net These biosensors, often engineered using techniques like Förster resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET), can detect subtle changes in receptor structure upon ligand binding. This allows for a more direct measurement of a ligand's efficacy—its ability to stabilize an active receptor conformation.

While the use of conformational biosensors has been instrumental in elucidating the efficacy of various opioids at the μOR, specific studies employing these techniques to measure the efficacy of this compound are not currently available in the published scientific literature. Such studies would be valuable in providing a more detailed understanding of how this compound compares to other opioids in its ability to promote and stabilize the active conformation of the μOR.

N-Methyl-d-Aspartate Receptor (NMDAR) Interactions

A comprehensive review of the scientific literature reveals a lack of studies investigating the interaction between this compound and the N-Methyl-d-Aspartate Receptor (NMDAR). While some synthetic opioids have been shown to exhibit antagonist activity at the NMDA receptor, there is no current evidence to suggest that this compound shares this property. wikipedia.orgnih.gov The following sections are structured as per the requested outline, but it is important to note the absence of specific data for this compound.

Uncompetitive Antagonism at NMDAR Subtypes (GluN1-GluN2A, GluN1-GluN2B, GluN1-GluN2C, GluN1-GluN2D)

There is no available scientific literature or research data to indicate that this compound acts as an uncompetitive antagonist at any of the NMDAR subtypes, including those containing GluN1 in combination with GluN2A, GluN2B, GluN2C, or GluN2D subunits. Uncompetitive antagonists of the NMDA receptor typically bind within the ion channel pore when the receptor is in an open state, thereby blocking the flow of ions. nih.govmdpi.com Extensive searches of scientific databases have not yielded any studies that have investigated or demonstrated such a mechanism for this compound.

Computational Chemistry and Docking Calculations for NMDAR Inhibition Rationalization

Consistent with the lack of experimental data, there are no published computational chemistry or molecular docking studies that rationalize a potential inhibitory interaction of this compound with the NMDA receptor. Such computational studies are valuable for predicting and understanding the binding of ligands to their receptor targets. nih.gov However, the scientific community has not directed these computational efforts towards investigating this compound's potential interaction with the NMDAR, likely due to the absence of any preliminary experimental findings suggesting such an interaction.

High-Throughput Quantification of Ca2+ Influx (FLIPR Assay)

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput screening (HTS) method used to measure changes in intracellular calcium concentration, which is a key second messenger in many cellular signaling pathways. This technique is particularly valuable for studying G-protein coupled receptors (GPCRs), such as opioid receptors, that signal through the Gq pathway, leading to the release of calcium from intracellular stores. The assay can also be adapted for Gi/o-coupled receptors, like the mu-opioid receptor, by co-expressing a G-protein that chimerically couples to the Gq pathway or by measuring the inhibition of adenylyl cyclase, which can indirectly influence calcium levels.

In the context of an opioid compound like this compound, a FLIPR assay would be instrumental in determining its functional activity at opioid receptors. The assay involves loading cells expressing the target receptor with a calcium-sensitive fluorescent dye. When an agonist binds to the receptor and triggers a signaling cascade that results in an increase in intracellular calcium, the dye fluoresces, and this change in fluorescence is detected by the FLIPR instrument in real time. The intensity of the fluorescence signal is proportional to the concentration of intracellular calcium, allowing for the quantification of receptor activation.

This high-throughput method enables the rapid screening of large compound libraries to identify potential opioid receptor modulators. For a compound like this compound, a FLIPR assay could be employed to:

Determine Agonist/Antagonist Properties: By measuring the calcium response upon application of this compound, researchers can determine if it acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.

Quantify Potency and Efficacy: Dose-response curves can be generated by testing a range of this compound concentrations, allowing for the calculation of its potency (EC50) and efficacy (Emax) at the target receptor.

Screen for Off-Target Effects: The FLIPR assay can be used to screen this compound against a panel of other GPCRs to assess its selectivity and identify potential off-target interactions that could lead to unwanted side effects.

Advanced Strategies for Pharmacological Target Identification and Validation

The elucidation of a drug's pharmacological targets is a cornerstone of modern drug discovery and development. For a compound like this compound, which is a metabolite of the synthetic opioid LAAM, its primary targets are presumed to be opioid receptors. However, a comprehensive understanding of its full pharmacological profile requires the use of advanced strategies to identify and validate all potential molecular targets, including any off-target interactions.

Integration of Genomics, Functional Genomics, and Omics Approaches

Modern pharmacological target identification has moved beyond traditional candidate-gene approaches to embrace unbiased, genome-wide methods. For a compound like this compound, an integrated "omics" approach would provide a comprehensive view of its molecular interactions.

Genomics: Variations in genes encoding opioid receptors (e.g., OPRM1, OPRD1, OPRK1) can influence an individual's response to opioid drugs. nih.gov Genomic studies, such as genome-wide association studies (GWAS), can identify genetic variants associated with sensitivity to this compound, potentially revealing nuances in its interaction with different receptor isoforms or highlighting previously unknown genetic modulators of its effects. medrxiv.org

Functional Genomics: This field investigates how the genome, transcriptome, proteome, and metabolome collectively influence an organism's phenotype. For this compound, functional genomics could be applied to understand the long-term adaptations in the brain following exposure. nih.gov Techniques like RNA-sequencing (RNA-Seq) could be used in cellular or animal models to identify genes and pathways whose expression is altered by the compound. medrxiv.org This can help to uncover downstream signaling pathways and potential new targets.

Proteomics: This involves the large-scale study of proteins. Proteomic approaches can be used to identify the direct binding partners of this compound or to observe changes in protein expression and post-translational modifications in response to the drug.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. It can reveal how this compound affects cellular metabolism, which may point to additional on-target or off-target effects.

By integrating data from these various omics platforms, researchers can construct a detailed map of the molecular pathways modulated by this compound, leading to a more complete understanding of its pharmacological action.

Machine Learning and AI in Target Discovery Workflows

In the context of this compound, AI and ML could be applied in several ways:

Predicting Target Interactions: By training algorithms on large databases of known drug-target interactions and the chemical structures of compounds, ML models can predict the likely protein targets of this compound. biophysics.orgdrugtargetreview.com This can help to prioritize experimental validation efforts.

Analyzing Omics Data: AI algorithms are particularly well-suited for analyzing the large datasets generated by genomics, transcriptomics, and proteomics experiments to identify potential drug targets and biomarkers of drug response. youtube.com

Designing Novel Compounds: AI can be used to design new molecules with specific desired properties, such as high affinity for a particular opioid receptor subtype and minimal off-target effects. biophysics.orgbiophysics.org

Functional and Pharmacological Validation of Molecular Targets

Once potential molecular targets for this compound have been identified through computational or high-throughput screening methods, they must be rigorously validated to confirm their role in the drug's pharmacological effects. This involves a combination of in vitro and in vivo studies.

In Vitro Validation: This includes a range of biochemical and cell-based assays to confirm the interaction between this compound and its putative target. Radioligand binding assays can be used to determine the affinity of this compound for the target protein. Functional assays, such as the FLIPR assay described above, are then used to determine whether this binding results in a functional response (e.g., receptor activation or inhibition).

Cellular Validation: Using techniques like CRISPR-Cas9 gene editing, researchers can knock out the gene encoding the putative target in a cell line. If the cellular response to this compound is abolished or altered in these knockout cells, it provides strong evidence that the protein is indeed a target of the drug.

In Vivo Validation: Animal models are essential for validating the physiological relevance of a drug target. Genetically modified animals, such as knockout mice lacking the gene for a specific opioid receptor, can be used to determine if that receptor is necessary for the in vivo effects of this compound.

Through this multi-faceted validation process, researchers can build a strong case for the involvement of a particular molecular target in the pharmacological actions of this compound.

Identification of Potential Off-Targets

While this compound is expected to primarily interact with opioid receptors, it may also bind to other, unintended molecular targets. These "off-target" interactions can lead to unexpected side effects. Identifying potential off-targets is a critical step in the comprehensive pharmacological profiling of any drug candidate.

Several strategies can be employed to identify off-targets:

Computational Prediction: As mentioned earlier, AI and machine learning models can predict potential off-targets based on the chemical structure of this compound and its similarity to other compounds with known off-target activities.

High-Throughput Screening: this compound can be screened against large panels of receptors, enzymes, and ion channels to empirically identify any unintended interactions.

Proteomics-Based Approaches: Techniques such as chemical proteomics can be used to identify all the proteins in a cell or tissue that bind to this compound.

Phenotypic Screening: In this approach, the effects of this compound are observed in a variety of cellular or whole-organism assays. Any unexpected phenotypes may provide clues to potential off-target effects.

Synthetic Methodologies and Derivatization Strategies for Dinormethadol Analogs

Development of Enantiomerically Pure Dinormethadol and Related Metabolites

The synthesis of enantiomerically pure methadone and its metabolites, including this compound, has evolved to overcome challenges associated with traditional resolution methods, which can be complex and costly. Modern approaches focus on stereoselective synthesis to yield optically pure compounds. Current time information in Bangalore, IN.

Chiral Pool Approaches

The synthesis begins with the N-Boc protection of the amino group of enantiopure (R)- or (S)-alaninol. Current time information in Bangalore, IN. This is followed by a two-stage process to form the key N-Boc-protected cyclic 4-methyl-sulfamidate intermediate. Current time information in Bangalore, IN.nih.gov This chiral building block is then utilized in subsequent reactions to construct the core structure of methadone metabolites with a defined stereochemistry, which can then be converted to this compound.

Cyclic Sulfamidate Ring-Opening Reactions

A pivotal step in the modern asymmetric synthesis of methadone and its metabolites is the cyclic sulfamidate ring-opening reaction. Current time information in Bangalore, IN. This reaction allows for the introduction of the diphenylacetonitrile (B117805) group with excellent yield and, crucially, with retention of configuration. Current time information in Bangalore, IN.acs.org The use of sodium hexamethyldisilazide (NaHMDS) as a base facilitates this ring-opening, leading to an N-Boc-protected intermediate. Current time information in Bangalore, IN.nih.gov

Table 1: Key Reactions in the Enantioselective Synthesis of this compound Precursors

StepReaction TypeKey ReagentsOutcomeReference
1N-Boc Protection(R)- or (S)-alaninol, Boc₂O, TEAN-Boc-protected alaninol Current time information in Bangalore, IN.nih.gov
2CyclizationSOCl₂, TEA, Imidazole; then NaIO₄, RuCl₃N-Boc-protected cyclic 4-methyl-sulfamidate Current time information in Bangalore, IN.nih.gov
3Ring-OpeningDiphenylacetonitrile, NaHMDSN-Boc-protected methadone nitrile intermediate Current time information in Bangalore, IN.acs.org
4Deprotection/AminationHCl in MeOH; then CH₂O, NaHB(OAc)₃(R)- or (S)-methadone nitrile Current time information in Bangalore, IN.

Strategies for Derivatization to Enhance Research Utility

Derivatization of this compound and its parent compounds is a critical strategy for enhancing their utility in research. These modifications can facilitate analysis, elucidate metabolic pathways, and create novel pharmacological tools.

One important derivatization strategy is isotopic labeling, particularly with deuterium. ubc.ca The synthesis of deuterated this compound and other metabolites allows them to be used as internal standards in gas chromatography-mass spectrometry (GC-MS) analysis. ubc.ca This significantly improves the sensitivity and selectivity of analytical methods for studying the pharmacokinetics and disposition of the parent drug. ubc.ca

For analytical purposes, especially in GC-MS, derivatization of the extracts containing this compound is often necessary. oup.com For example, trifluoroacetic anhydride (B1165640) (TFAA) can be used to create more volatile and thermally stable derivatives suitable for gas chromatographic separation and mass spectrometric detection. oup.com

The creation of a library of derivatives with systematic structural modifications can also be a powerful tool for research. By synthesizing a range of analogs, researchers can probe the specific interactions with receptors and enzymes, helping to delineate the pharmacophore and identify key structural features responsible for its biological activity. nih.gov This approach can lead to the development of more selective compounds for studying specific biological processes.

Table 2: Examples of this compound Derivatization and Their Research Applications

Derivative TypePurposeResearch ApplicationReference
Deuterated AnalogsInternal StandardPharmacokinetic and metabolic studies using GC-MS. ubc.ca
Acetylated Analogs (e.g., dinor-LAAM)Pharmacological ProbeStudying structure-activity relationships and the activity of metabolites. nih.gov
Trifluoroacetyl (TFA) DerivativesAnalytical EnhancementImproving volatility and detection in GC-MS analysis. oup.com

Future Directions in Dinormethadol Academic Research

Advancements in Theoretical and Computational Modeling

The future of Dinormethadol research is poised to be significantly influenced by advancements in theoretical and computational modeling. These in silico approaches offer powerful tools to investigate the molecular intricacies of this compound's interactions with its biological targets, complementing and guiding experimental studies.

Refined Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug design, and their refinement will provide deeper insights into this compound's mechanism of action. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide a dynamic view of the ligand-receptor complex over time. nih.govmdpi.com

Future research will likely employ more sophisticated docking protocols. These may include "ensemble docking," where the ligand is docked against multiple conformations of the target receptor, providing a more realistic representation of the protein's flexibility. redalyc.orgdovepress.com The use of MD simulations in tandem with docking is also becoming increasingly common to validate the stability of predicted binding poses and refine the understanding of interaction energetics. nih.govmdpi.com For instance, MD simulations can reveal crucial information about the dynamic structural interactions between drug candidates and their target macromolecules. nih.gov

Table 1: Key Computational Techniques in Drug Discovery

Technique Description Application in this compound Research
Molecular Docking Predicts the binding orientation of a small molecule (ligand) to a macromolecule (receptor). redalyc.org Predicting the binding mode of this compound to opioid receptors.
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules over time. mdpi.com Analyzing the stability and dynamics of the this compound-receptor complex. mdpi.com
Ensemble Docking Docking a ligand against a collection of different receptor conformations. redalyc.org Accounting for receptor flexibility to improve the accuracy of this compound's binding prediction.

Machine Learning and AI for Predicting Biological Activity and Target Interactions

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the prediction of this compound's biological activity and its interactions with various targets. silicos-it.be ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to develop predictive models. silicos-it.be These models can then be used to screen virtual libraries of compounds and identify novel analogs of this compound with potentially enhanced properties.

Quantitative Structure-Activity Relationship (QSAR) models, a form of ML, can establish mathematical relationships between the chemical structure of a molecule and its biological effect. silicos-it.be This can guide the synthesis of new this compound derivatives with improved affinity and selectivity for specific opioid receptor subtypes. Deep learning, a more advanced subset of ML, can further enhance these predictions by capturing complex patterns in the data. silicos-it.be

Computational Approaches for Understanding Ligand-Receptor Binding and Activation

Understanding the precise mechanisms of how this compound binds to and activates opioid receptors is a critical area for future computational research. Advanced computational methods can elucidate the energetic landscapes of ligand-receptor interactions and the conformational changes that lead to receptor activation. mdpi.com

The "message-address" concept, which suggests that different parts of a ligand are responsible for receptor recognition ("message") and selectivity ("address"), can be explored computationally for this compound. frontiersin.org Homology modeling can be used to generate 3D structures of opioid receptors for which experimental structures are not yet available, providing a basis for docking and simulation studies. frontiersin.org Furthermore, computational tools can help in understanding the structural basis for the subtype selectivity of ligands, which is crucial for designing drugs with fewer side effects. frontiersin.org

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of this compound's effects requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. azolifesciences.comfrontiersin.org This multi-omics approach provides a systems-level view of the biological changes induced by the compound, moving beyond the study of a single molecular target. nih.gov

By combining these datasets, researchers can construct comprehensive biological networks that illustrate the flow of information from the genetic level to functional outcomes. azolifesciences.comnih.gov For example, integrating transcriptomic and proteomic data can reveal how changes in gene expression following this compound exposure translate into alterations in protein levels and, consequently, cellular function. nih.gov Bioinformatics and computational methods are essential for the analysis and interpretation of these large and complex datasets. azolifesciences.com The ultimate goal is to bridge the gap from genotype to phenotype, providing a more complete picture of this compound's biological impact. nih.gov

Novel Analytical Technique Development for Complex Biological Matrices

The accurate quantification of this compound and its metabolites in complex biological matrices like hair, blood, and urine is crucial for both preclinical and potential clinical research. japsonline.comnih.gov Future research will focus on developing more sensitive, specific, and high-throughput analytical methods.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection and quantification of drugs and their metabolites. japsonline.commdpi.com The development of novel extraction techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), can improve the recovery of this compound from these complex samples and minimize matrix effects. mdpi.com Furthermore, advancements in ultra-performance liquid chromatography (UPLC) combined with time-of-flight mass spectrometry (TOF-MS) offer significant advantages in terms of sensitivity, selectivity, and speed. japsonline.com These advanced analytical methods will be instrumental in obtaining reliable data for pharmacokinetic and pharmacodynamic studies of this compound.

Q & A

Q. What are the primary pharmacological targets of dinormethadol, and how can researchers validate these targets experimentally?

Methodological Answer: To identify pharmacological targets, employ in vitro binding assays (e.g., radioligand displacement studies) using cell membranes expressing candidate receptors (e.g., opioid receptors). Validate specificity via competitive inhibition experiments and correlate results with functional assays (e.g., cAMP accumulation or calcium flux) to confirm activity . For reproducibility, ensure standardized receptor expression systems and control for off-target effects using receptor knockout models or selective antagonists.

Q. What experimental models are appropriate for studying this compound’s efficacy in neurological disorders?

Methodological Answer: Use animal models (e.g., neuropathic pain models in rodents) with dose-response studies to assess analgesic efficacy. Incorporate behavioral assays (e.g., von Frey filament tests) and neurochemical analyses (e.g., microdialysis for neurotransmitter release). Include sham-operated controls and blinded experiment protocols to minimize bias . For translational relevance, validate findings in human-derived neuronal cultures or induced pluripotent stem cell (iPSC) models.

Q. How should researchers address discrepancies in this compound’s pharmacokinetic data across studies?

Methodological Answer: Conduct meta-analyses of existing pharmacokinetic data to identify variables (e.g., species differences, administration routes). Replicate key studies under standardized conditions (e.g., fixed dosing intervals, matched bioavailability protocols). Use liquid chromatography-mass spectrometry (LC-MS) for precise plasma concentration measurements and apply compartmental modeling to resolve inconsistencies .

Q. What in vitro assays are most reliable for evaluating this compound’s metabolic stability?

Methodological Answer: Perform liver microsome or hepatocyte incubation assays to measure metabolic half-life. Quantify metabolites via high-resolution mass spectrometry (HRMS) and compare results across species (e.g., human vs. rodent microsomes). Include positive controls (e.g., known CYP3A4 substrates) and account for enzyme kinetics (e.g., Michaelis-Menten parameters) to ensure assay validity .

Q. How can researchers optimize dose selection for this compound in preclinical studies?

Methodological Answer: Use allometric scaling from in vitro EC50 values to estimate initial in vivo doses. Conduct pilot studies with escalating doses to identify the therapeutic window, monitoring for adverse effects (e.g., respiratory depression). Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to refine dosing regimens and adjust for interspecies variability .

Advanced Research Questions

Q. What strategies mitigate bias in clinical trial design for this compound’s long-term safety evaluation?

Methodological Answer: Implement randomized, double-blind, placebo-controlled trials with stratified randomization based on baseline risk factors. Use adaptive trial designs to modify endpoints or sample sizes mid-study based on interim analyses. Include independent data monitoring committees to assess adverse events objectively .

Q. How can contradictory findings between this compound’s in vivo efficacy and in vitro receptor affinity be resolved?

Methodological Answer: Investigate metabolite activity via in vivo pharmacodynamic profiling (e.g., comparing parent drug vs. metabolite effects). Use knockout animal models to isolate receptor contributions. Apply systems pharmacology modeling to integrate pharmacokinetic, receptor-binding, and downstream signaling data .

Q. What statistical approaches are robust for analyzing this compound’s dose-dependent neurotoxic effects?

Methodological Answer: Employ mixed-effects models to account for inter-individual variability in toxicity thresholds. Use Bayesian hierarchical models to pool data from multiple studies with varying designs. Validate findings via sensitivity analyses (e.g., excluding outliers) and non-parametric tests for non-normal distributions .

Q. How should researchers design studies to compare this compound’s efficacy with existing opioid analogs?

Methodological Answer: Use head-to-head trials with equianalgesic dosing (determined via cross-titration studies). Incorporate crossover designs to control for inter-subject variability. Measure secondary outcomes (e.g., abuse liability via self-administration paradigms) and apply non-inferiority statistical frameworks .

Q. What methodologies validate this compound’s enantiomer-specific pharmacological effects?

Methodological Answer: Synthesize enantiopure forms via chiral chromatography or asymmetric synthesis. Compare receptor-binding affinities (e.g., Ki values) and functional responses (e.g., G-protein activation) for each enantiomer. Use in vivo imaging (e.g., PET scans) to assess brain penetration and correlate with behavioral outcomes .

Methodological Considerations

  • Data Contradictions : Cross-validate findings using orthogonal assays (e.g., electrophysiology alongside behavioral data) and apply triangulation frameworks to reconcile discrepancies .
  • Ethical Compliance : For human studies, adhere to PICOT (Population, Intervention, Comparison, Outcome, Time) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria during protocol development .
  • Statistical Rigor : Pre-register analysis plans to avoid post hoc bias and use open-source tools (e.g., R or Python) for reproducible data processing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.